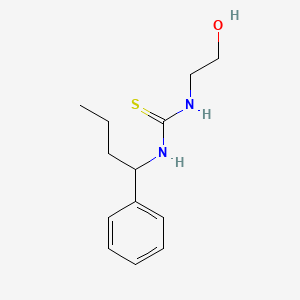
2-Bromohexadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a colorless to yellow liquid or solid, depending on the temperature, and is insoluble in water but soluble in organic solvents like ether and alcohol . This compound is commonly used in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromohexadecane can be synthesized through the bromination of hexadecanol. The process involves adding bromine to hexadecanol in the presence of red phosphorus as a catalyst. The reaction is carried out at a temperature of 120-130°C for about 6 hours, followed by washing and distillation to obtain the final product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromohexadecane primarily undergoes substitution reactions due to the presence of the bromine atom. It can participate in nucleophilic substitution reactions (SN1 and SN2), where the bromine atom is replaced by other nucleophiles .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH), potassium cyanide (KCN), and ammonia (NH3). The reactions are typically carried out in polar solvents like ethanol or water.
Elimination Reactions: In the presence of a strong base like potassium tert-butoxide (t-BuOK), this compound can undergo elimination reactions to form alkenes.
Major Products
Substitution: Depending on the nucleophile, products can include hexadecane derivatives like hexadecanol, hexadecylamine, and hexadecyl cyanide.
Elimination: The major product is hexadecene.
Applications De Recherche Scientifique
2-Bromohexadecane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-bromohexadecane involves its reactivity as an alkylating agent. The bromine atom is highly reactive and can be displaced by nucleophiles, leading to the formation of new carbon-nucleophile bonds. This property is exploited in various synthetic applications, where this compound acts as an intermediate in the formation of more complex molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromohexane: Similar in structure but with a shorter carbon chain (C6H13Br).
Bromocyclohexane: Contains a cyclohexane ring instead of a linear chain (C6H11Br).
Uniqueness
2-Bromohexadecane is unique due to its long carbon chain, which imparts different physical and chemical properties compared to shorter-chain bromides. Its higher molecular weight and hydrophobic nature make it suitable for applications in surfactant and polymer synthesis, where long-chain alkyl groups are desirable .
Propriétés
Numéro CAS |
74036-96-7 |
|---|---|
Formule moléculaire |
C16H33Br |
Poids moléculaire |
305.34 g/mol |
Nom IUPAC |
2-bromohexadecane |
InChI |
InChI=1S/C16H33Br/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16(2)17/h16H,3-15H2,1-2H3 |
Clé InChI |
YEEOQXDOVBYNDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC(C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[2-chloro-5-(4-chlorophenoxy)phenoxy]propanoate](/img/structure/B14456912.png)
![Benzonitrile, 4-[2-(methylsulfonyl)ethenyl]-](/img/structure/B14456919.png)
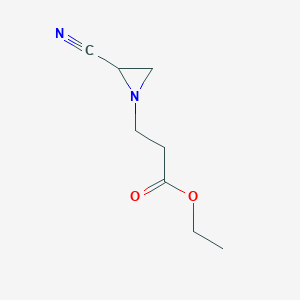
![1,3,6-Naphthalenetrisulfonic acid, 7,7'-[1,4-phenylenebis[imino(6-chloro-1,3,5-triazine-4,2-diyl)imino[2-[(aminocarbonyl)amino]-4,1-phenylene]azo]]bis-, hexasodium salt](/img/structure/B14456938.png)
![potassium;3-[(2Z)-2-[2-anilino-1-[(2-chloro-5-sulfophenyl)diazenyl]-2-oxoethylidene]hydrazinyl]-4-chlorobenzenesulfonic acid](/img/structure/B14456943.png)
![3-[4-(Benzyloxy)phenyl]-5-(ethoxymethyl)-1,3-oxazolidin-2-one](/img/structure/B14456958.png)
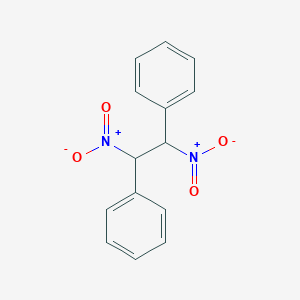
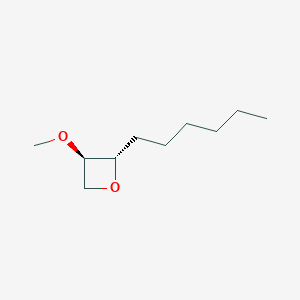
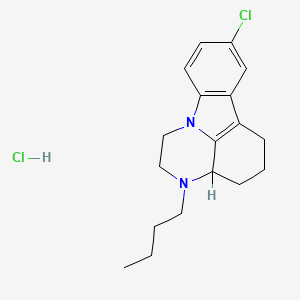
![6-[4-(Propan-2-yl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14456983.png)
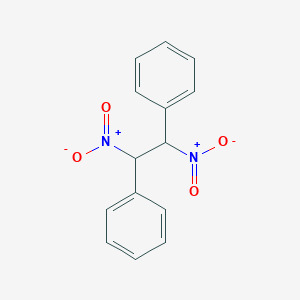

![(2E)-2-[(2-Hydroxyphenyl)imino]-1-(4-methylphenyl)ethan-1-one](/img/structure/B14457003.png)
